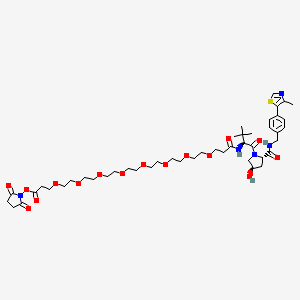
(S,R.S)-AHPC-PEG8-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R.S)-AHPC-PEG8-NHS ester is a chemical compound used in various scientific research applications. It is a derivative of AHPC (Aryl Hydrocarbon Receptor-Interacting Protein), conjugated with PEG8 (Polyethylene Glycol with 8 ethylene glycol units) and NHS ester (N-Hydroxysuccinimide ester). This compound is particularly useful in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R.S)-AHPC-PEG8-NHS ester typically involves the following steps:
Activation of AHPC: AHPC is first activated by reacting with a suitable activating agent such as DCC (Dicyclohexylcarbodiimide) to form an active ester intermediate.
Conjugation with PEG8: The activated AHPC is then reacted with PEG8 under controlled conditions to form the AHPC-PEG8 conjugate.
Formation of NHS Ester: Finally, the AHPC-PEG8 conjugate is reacted with NHS (N-Hydroxysuccinimide) in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of AHPC, PEG8, and NHS are synthesized or procured.
Automated Reactors: The reactions are carried out in automated reactors to ensure precise control over reaction conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S,R.S)-AHPC-PEG8-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Primary Amines: Reacts with primary amines under mild conditions to form amide bonds.
Aqueous Conditions: Hydrolysis occurs in aqueous conditions, especially under basic or acidic environments.
Major Products Formed
Amide Bonds: Reaction with primary amines forms stable amide bonds.
Carboxylic Acid: Hydrolysis results in the formation of carboxylic acid.
Scientific Research Applications
(S,R.S)-AHPC-PEG8-NHS ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to conjugate proteins, peptides, and other biomolecules for various biochemical assays.
Drug Delivery: Utilized in the development of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Immunoassays: Employed in the preparation of immunoassay reagents for detecting specific biomolecules.
Cell Labeling: Used in cell labeling and tracking studies in biological research.
Mechanism of Action
The mechanism of action of (S,R.S)-AHPC-PEG8-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group is highly reactive towards primary amines, facilitating the conjugation of the compound with various biomolecules. This conjugation enhances the stability and solubility of the resulting complexes, making them suitable for various applications in research and medicine.
Comparison with Similar Compounds
Similar Compounds
AHPC-PEG4-NHS ester: Similar to (S,R.S)-AHPC-PEG8-NHS ester but with a shorter PEG chain.
AHPC-PEG12-NHS ester: Similar but with a longer PEG chain.
AHPC-PEG8-Maleimide: Similar but with a maleimide group instead of NHS ester.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The NHS ester group ensures efficient conjugation with primary amines, making it highly versatile for various applications.
Properties
Molecular Formula |
C46H69N5O16S |
|---|---|
Molecular Weight |
980.1 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H69N5O16S/c1-33-42(68-32-48-33)35-7-5-34(6-8-35)30-47-44(57)37-29-36(52)31-50(37)45(58)43(46(2,3)4)49-38(53)11-13-59-15-17-61-19-21-63-23-25-65-27-28-66-26-24-64-22-20-62-18-16-60-14-12-41(56)67-51-39(54)9-10-40(51)55/h5-8,32,36-37,43,52H,9-31H2,1-4H3,(H,47,57)(H,49,53)/t36-,37+,43-/m1/s1 |
InChI Key |
FROVIXFLHMSAQR-ISMBDAAJSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


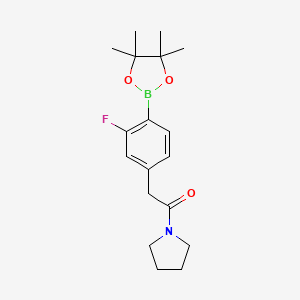
methanone Hydrochloride](/img/structure/B13718874.png)

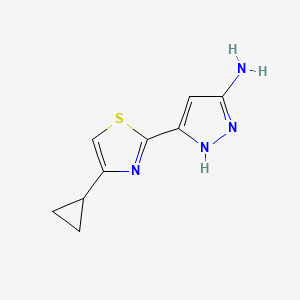
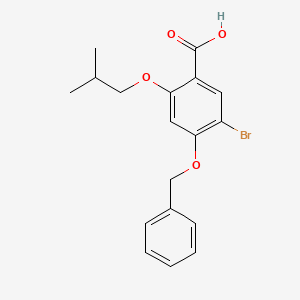
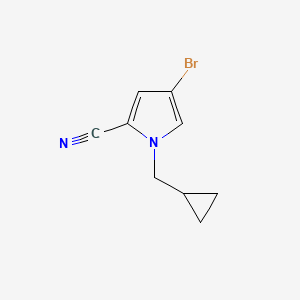
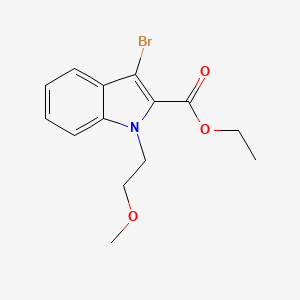
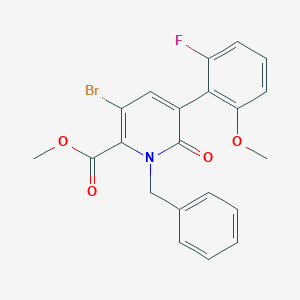
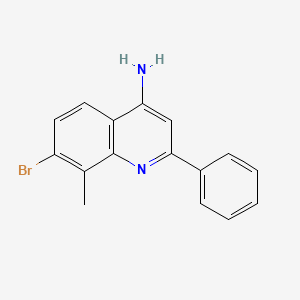
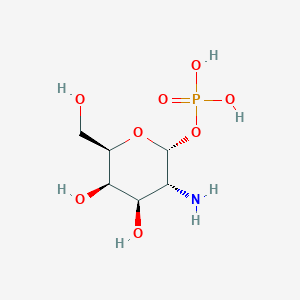
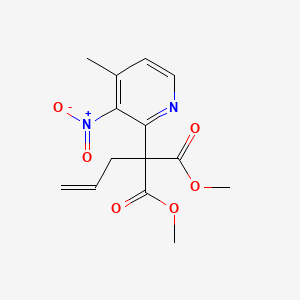

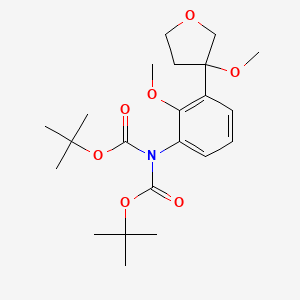
![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)
